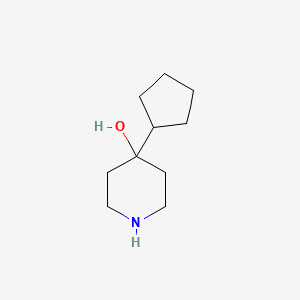
4-Cyclopentyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyl-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentyl group attached to the piperidine ring, which imparts unique chemical and physical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 4-Cyclopentyl-4-piperidinol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .
Industrial production methods for this compound may involve multi-step processes to ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Analyse Des Réactions Chimiques
4-Cyclopentyl-4-piperidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
4-Cyclopentyl-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 4-Cyclopentyl-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with G-protein coupled receptors, ion channels, and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparaison Avec Des Composés Similaires
4-Cyclopentyl-4-piperidinol can be compared with other similar compounds, such as:
4-Phenyl-4-piperidinol: This compound has a phenyl group instead of a cyclopentyl group, which affects its chemical properties and biological activity.
4-Methyl-4-piperidinol:
4-Piperidone: This compound contains a carbonyl group, making it a key intermediate in the synthesis of various pharmaceuticals
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
4-cyclopentylpiperidin-4-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-7-11-8-6-10)9-3-1-2-4-9/h9,11-12H,1-8H2 |
Clé InChI |
YBVAUMVIRIZNGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



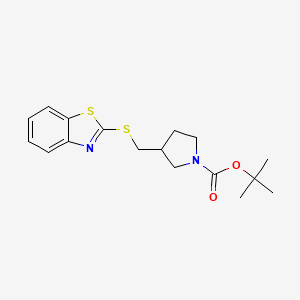
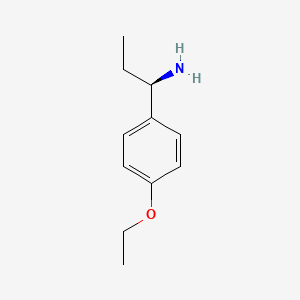
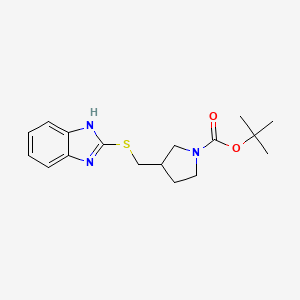
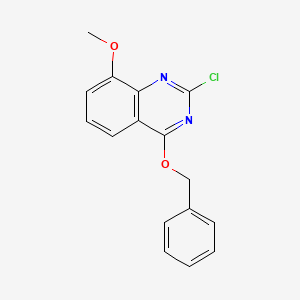



![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
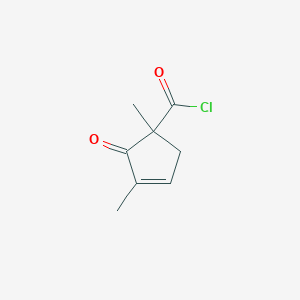
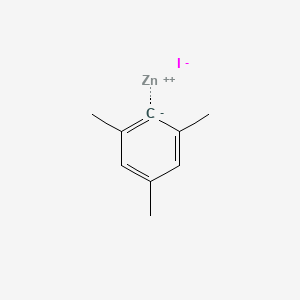
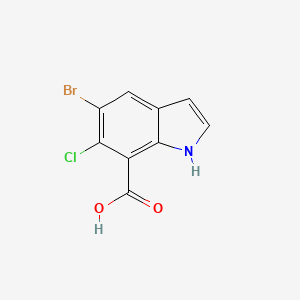
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
